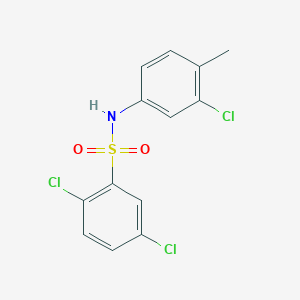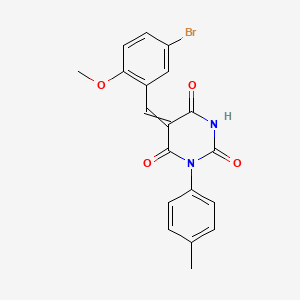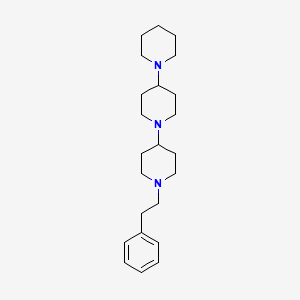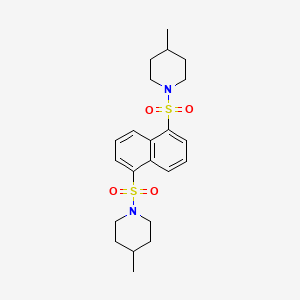![molecular formula C12H15BrClNO2S B3441585 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine
Overview
Description
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine, also known as BCMP, is a chemical compound that has been studied for its potential use in scientific research. BCMP is a piperidine derivative that belongs to the class of compounds known as sulfonamides. It is a white to off-white powder that is soluble in organic solvents but insoluble in water. BCMP has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of neurotransmitter systems. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been reported to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has also been shown to inhibit cholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been reported to modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of carbonic anhydrase and cholinesterase in the brain and to increase the levels of dopamine and serotonin. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has several advantages for use in lab experiments. It is easily synthesized using simple and inexpensive starting materials, and it has been shown to exhibit inhibitory activity against several enzymes. Additionally, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. However, one limitation of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine is its low solubility in water, which may limit its use in certain experiments.
Future Directions
Several future directions for the study of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine can be identified. One potential direction is the development of new 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine derivatives with improved solubility and selectivity for specific enzymes. Another direction is the investigation of the potential use of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine as a ligand in metal-catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine and its potential use in the treatment of neurological disorders such as anxiety and depression.
Conclusion
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine is a chemical compound that has been studied for its potential use in scientific research. It has been synthesized using different methods and has been shown to exhibit inhibitory activity against several enzymes. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine and its potential use in the treatment of neurological disorders.
Scientific Research Applications
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, cholinesterase, and monoamine oxidase. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine has also been studied for its potential use as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2S/c1-9-4-6-15(7-5-9)18(16,17)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOYIBBWQJCSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B3441518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3441525.png)
![methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3441528.png)




![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)
![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3441606.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3441614.png)
